N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an acetamide group, which is further substituted with an azetidine ring (a four-membered nitrogen heterocycle). This azetidine is connected to a 1,2,4-oxadiazole moiety bearing a furan-2-yl substituent, with an oxalate counterion enhancing solubility and stability.
Heterocyclic frameworks, such as 1,2,4-oxadiazoles and dihydrobenzodioxins, are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and metabolic modulation properties . The integration of azetidine—a strained, small nitrogen heterocycle—may enhance binding affinity to biological targets by reducing conformational flexibility .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5.C2H2O4/c24-17(20-13-3-4-14-16(8-13)27-7-6-26-14)11-23-9-12(10-23)19-21-18(22-28-19)15-2-1-5-25-15;3-1(4)2(5)6/h1-5,8,12H,6-7,9-11H2,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBZQYOMANGCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of various precursors. The key steps typically include:
- Formation of the Dioxin Core : Starting from 2,3-dihydrobenzo[b][1,4]dioxin.
- Introduction of the Azetidine Ring : Through nucleophilic substitution reactions.
- Formation of the Oxadiazole Moiety : By cyclization reactions involving furan derivatives.
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant antiparasitic properties. For example:
- Trypanosoma cruzi : Compounds showed low micromolar potencies (EC50 values around 2.23 μM) against this protozoan parasite .
- Leishmania infantum : Similar effectiveness was observed, suggesting broad-spectrum antiparasitic potential .
Cytotoxicity
While exploring the cytotoxic effects of this compound and its analogs:
- Several derivatives demonstrated cytotoxicity in human cell lines with IC50 values ranging from 20 to 64 µM .
- Notably, the cytotoxicity observed raises questions about the interpretation of other biological activities reported for similar compounds .
Antitumor Activity
Preliminary investigations suggest that the presence of the dioxin moiety may confer antitumor properties:
- Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines .
Study 1: High-throughput Screening for Autophagy Inducers
In a high-throughput screening campaign aimed at identifying autophagy inducers, N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives were flagged as hits. These compounds were further evaluated for their cytotoxic effects and potential to modulate autophagy pathways .
Study 2: Antimicrobial Investigations
A separate study focused on the antimicrobial properties of derivatives containing the dioxin structure. The results indicated significant antibacterial and antifungal activity against various pathogens, warranting further exploration into their mechanisms of action .
Data Tables
| Compound | Activity | EC50/IC50 (µM) | Target Organism |
|---|---|---|---|
| N-(2,3-dihydrobenzo[b][1,4]dioxin) derivative | Antiparasitic | 2.23 | Trypanosoma cruzi |
| N-(2,3-dihydrobenzo[b][1,4]dioxin) derivative | Cytotoxicity | 20 - 64 | Human cell lines |
| Related dioxin compounds | Antitumor | Varies | Various cancer cell lines |
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis of key features:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Core Structure Variations: The dihydrobenzodioxin core in the target compound is distinct from dihydrobenzoxazole () and benzoxazine () analogs. The azetidine ring in the target compound introduces conformational rigidity compared to larger heterocycles (e.g., triazole in ), which may enhance target selectivity .
Substituent Impact: The 1,2,4-oxadiazole-furan substituent in the target compound differs from dichloroacetyl () or triazole-pyrazine () groups. The oxalate counterion may enhance aqueous solubility compared to neutral analogs (e.g., methyl esters in ), aiding bioavailability .
Bioactivity Gaps: While dihydrobenzoxazole derivatives () exhibit antifungal and anticancer activities, the bioactivity of the target compound remains unverified.
Synthesis Strategies :
- Analogous compounds (e.g., ) are synthesized via multi-step routes involving heterocyclic coupling (e.g., oxadiazole formation via [3+2] cycloaddition). The target compound likely requires similar methodologies, though yields are undocumented .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
